4-Chlorodiphenyl ether

Descripción general

Descripción

It is a colorless to light yellow liquid with a molecular weight of 204.65 g/mol . This compound is known for its applications in various fields, including environmental testing and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorodiphenyl ether can be synthesized through several methods. One common method involves the reaction of 4-chlorophenol with diphenyl ether in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the dehalogenation of this compound at 375°C over calcium oxide/calcium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Análisis De Reacciones Químicas

Ullmann Coupling Reactions

4-Chlorodiphenyl ether is primarily synthesized via Ullmann coupling between phenol derivatives and chlorobenzenes. Key parameters include:

Mechanistic Notes :

-

Copper catalysts (CuCl, CuCO₃) facilitate aryl-oxygen bond formation .

-

Excess chlorobenzene (2–10:1 molar ratio vs phenol) suppresses polyether byproducts .

-

Polar aprotic solvents (N-methylpyrrolidone, DMAc) enhance reaction rates by stabilizing intermediates .

Reduction of Nitro Derivatives

2-Amino-4-chlorodiphenyl ether is synthesized via hydrazine-mediated reduction :

-

Reactants : 2-Nitro-4-chlorodiphenyl ether, FeCl₃·6H₂O, hydrazine hydrate (85%)

-

Conditions : Ethanol solvent, pH 7–9, 80–90°C, 3 hr

Aqueous Hydrolysis

This compound demonstrates limited water solubility (3.3 mg/L at 25°C) , but undergoes:

-

Photolytic degradation : UV irradiation (λ >290 nm) in methanol yields diphenyl ether via dechlorination .

-

Advanced oxidation : In aqueous acetonitrile/UV systems, forms 4-hydroxybiphenyl ether .

Biological Degradation

Redox Behavior

While structurally similar diphenyl ethers show complex redox profiles , this compound itself exhibits:

-

Peroxide formation : Autoxidation in air generates unstable peroxides .

-

Electrochemical inertness : No direct redox activity observed under physiological conditions .

Thermal Stability

Environmental Fate and Adsorption

| Parameter | Value | Method/Source |

|---|---|---|

| Henry’s Law Constant | 2.2×10⁻⁴ atm·m³/mol | Calculated |

| GAC adsorption capacity (1 mg/L) | 111 mg/g | Dobbs & Cohen (1980) |

| Soil adsorption coefficient (Kₒc) | 3,100–4,200 | EPA model |

Halogen Exchange

-

Bromination : Reacts with Br₂/Fe catalyst to form polybrominated derivatives (e.g., Cl-BDE-208) .

-

Chlorination : No spontaneous Cl substitution observed under ambient conditions .

Ether Cleavage

Aplicaciones Científicas De Investigación

2.1. Biodegradation Studies

Recent studies have focused on the biodegradation of 4-chlorodiphenyl ether, demonstrating its potential for microbial degradation. For instance, research indicated that strains of Pseudomonas fluorescens can achieve up to 96% biodegradation efficiency under co-metabolic conditions within six days . This highlights the compound's environmental impact and potential for bioremediation strategies.

2.2. Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of pharmaceuticals. It is utilized in the preparation of various active pharmaceutical ingredients (APIs), including antifungal agents and herbicides . The compound's versatility in organic synthesis allows for modifications that enhance biological activity.

3.1. Herbicides and Fungicides

The compound is noted for its role in developing agricultural chemicals, particularly herbicides and fungicides. For example, it can be transformed into difenoconazole, a widely used fungicide known for its effectiveness against a range of plant diseases . Additionally, it is involved in producing plant growth regulators that enhance crop yield.

3.2. Environmental Monitoring

Given its environmental persistence, this compound is also studied for its potential as an environmental contaminant marker. Its detection in soil and water samples can indicate pollution levels from agricultural runoff or industrial discharge .

4.1. Dielectric Fluids

Due to its dielectric properties, this compound is employed as a dielectric fluid in electrical equipment, providing insulation and thermal stability . This application is crucial for maintaining the efficiency and safety of electrical systems.

4.2. Polymer Production

The compound acts as a monomer in the synthesis of polymers, contributing to materials with specific thermal and mechanical properties . Its incorporation into polymer matrices can enhance performance characteristics such as flame resistance and durability.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Chlorodiphenyl ether involves its interaction with various molecular targets and pathways. As an estrogenic contaminant, it can bind to estrogen receptors and mimic the effects of natural estrogens, leading to altered cellular functions . Additionally, its dehalogenation over calcium oxide/calcium hydroxide involves the cleavage of the carbon-chlorine bond, resulting in the formation of less halogenated products .

Comparación Con Compuestos Similares

4-Chlorodiphenyl ether can be compared with other halogenated diphenyl ethers, such as:

4-Bromodiphenyl ether: Similar structure but with a bromine atom instead of chlorine.

4-Ethoxyphenol: Contains an ethoxy group instead of a chlorine atom.

Diphenyl ether: Lacks any halogen substitution.

Uniqueness: this compound is unique due to its specific halogen substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in environmental and biological research highlight its versatility and importance in scientific studies.

Actividad Biológica

4-Chlorodiphenyl ether (4-CDE), a halogenated diphenyl ether, has garnered attention due to its environmental persistence and potential biological effects. This article delves into its biodegradation, toxicological impacts, and metabolic pathways, drawing from diverse research findings.

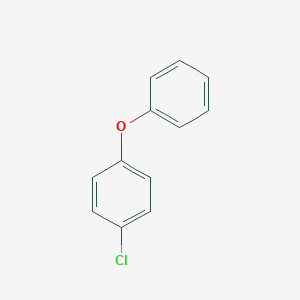

- Molecular Formula : C₁₂H₉ClO

- Molecular Weight : 204.65 g/mol

- CAS Number : 7005-72-3

- Appearance : Colorless to light yellow liquid

- Solubility : Insoluble or slightly soluble in water

4-CDE is utilized in environmental testing and as a standard in biodegradability studies due to its significance as a pollutant.

Biodegradation Studies

Research indicates that 4-CDE exhibits variable biodegradation rates depending on the microbial environment. A study demonstrated that co-metabolic cultures with Pseudomonas fluorescens achieved a biodegradation rate of up to 96% within six days, highlighting the compound's susceptibility to microbial degradation under specific conditions . In contrast, another study reported minimal biodegradation in settled domestic wastewater at concentrations of 5 and 10 mg/L, suggesting that environmental factors significantly influence its breakdown .

Table 1: Summary of Biodegradation Studies

| Microorganism | Biodegradation Rate | Conditions |

|---|---|---|

| Pseudomonas fluorescens | 96% | Co-metabolic culture |

| Stenotrophomonas sp. | 55% (under aerobic) | One-substrate conditions |

| Domestic wastewater | Minimal | Incubation at 25 °C |

Toxicological Effects

4-CDE has been identified as an estrogenic contaminant, with studies indicating its potential to stimulate the growth of endometrial implants in animal models. In a notable study involving surgically induced endometriosis in mice, repeated injections of 4-CDE resulted in significant growth of endometriotic tissues, suggesting its role as an endocrine disruptor .

Case Study: Endometriosis Induction in Mice

- Objective : Evaluate the effects of 4-CDE on endometriotic implants.

- Methodology : Adult female B6C3F1 mice were ovariectomized and subjected to surgical induction of endometriosis followed by injections of varying doses of 4-CDE.

- Findings : The study reported enhanced survival and growth rates of endometriotic implants with increasing doses of 4-CDE, indicating its potential role in exacerbating this condition.

Metabolic Pathways

The metabolic fate of 4-CDE has been studied extensively. A pharmacokinetic study in rats revealed rapid clearance from the bloodstream following intravenous administration. The compound was metabolized primarily through hepatic mixed-function oxidases (MFOs), which play a crucial role in its biotransformation . Notably, no unchanged 4-CDE was detected beyond two hours post-administration, emphasizing its quick metabolic turnover.

Table 2: Metabolic Disposition of this compound

| Parameter | Value |

|---|---|

| Dose Administered | 850 nmol/kg |

| Time for Detection | <2 hours |

| Major Metabolites Identified | Hydroxy metabolites |

Environmental Impact

The persistence of 4-CDE in the environment raises concerns regarding its ecological impact. Its resistance to degradation in certain conditions can lead to bioaccumulation in aquatic organisms and potential entry into the food chain. Studies have shown that while some microorganisms can degrade it effectively, others struggle under typical environmental conditions .

Propiedades

IUPAC Name |

1-chloro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPNJCAMHOJTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052447 | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorophenyl phenyl ether appears as liquid. Density 1.193 g / cm3. Insoluble or slightly soluble in water., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

543 to 545 °F at 760 mmHg (NTP, 1992), 284-5 °C | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

3.3 mg/l @ 25 °C | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2026 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2026 @ 15 °C | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0027 [mmHg], 0.0027 torr @ 25 °C (calc) | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7005-72-3, 55398-86-2 | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenyl phenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055398862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY689Y3GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-8 °C | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.